molecular formula C11H12Cl2N2 B11780016 (R)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride

(R)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride

Katalognummer: B11780016
Molekulargewicht: 243.13 g/mol
InChI-Schlüssel: VGOQCTXQRKJEHC-FVGYRXGTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety, with a chlorine atom at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the benzonitrile moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of ®-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

®-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.

    Industry: The compound’s unique properties make it useful in developing materials with specific characteristics.

Wirkmechanismus

The mechanism of action of ®-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolone Derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Pyrrolidinone Derivatives: These compounds also contain a five-membered ring and are used in various medicinal applications.

    Pyridine and Pyrrole: These aromatic heterocycles have structural similarities and are widely studied for their chemical properties.

Uniqueness

®-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C11H12Cl2N2

Molekulargewicht

243.13 g/mol

IUPAC-Name

3-chloro-5-[(3R)-pyrrolidin-3-yl]benzonitrile;hydrochloride

InChI

InChI=1S/C11H11ClN2.ClH/c12-11-4-8(6-13)3-10(5-11)9-1-2-14-7-9;/h3-5,9,14H,1-2,7H2;1H/t9-;/m0./s1

InChI-Schlüssel

VGOQCTXQRKJEHC-FVGYRXGTSA-N

Isomerische SMILES

C1CNC[C@H]1C2=CC(=CC(=C2)C#N)Cl.Cl

Kanonische SMILES

C1CNCC1C2=CC(=CC(=C2)C#N)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.